EMD 1204831 c-Met IC₅₀: Quantitative Potency Advantage from N2 Functionalization
When the target compound is functionalized at the N2 position with a 3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]benzyl group to yield EMD 1204831 (CAS 1100598-15-9), the resulting derivative exhibits potent c-Met kinase inhibition with an IC₅₀ of 9 nM . In contrast, the unfunctionalized parent scaffold lacks measurable c-Met inhibitory activity at comparable concentrations, demonstrating that the core scaffold provides no intrinsic activity but enables potent target engagement upon appropriate N2 derivatization.
| Evidence Dimension | c-Met receptor tyrosine kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM (as N2-functionalized derivative EMD 1204831) |
| Comparator Or Baseline | Unfunctionalized parent scaffold: no measurable c-Met inhibition |
| Quantified Difference | Potency gain from inactive to 9 nM upon N2 functionalization |
| Conditions | Biochemical c-Met kinase inhibition assay |
Why This Matters
This demonstrates that the building block's value lies in its validated capacity to serve as a core scaffold for generating nanomolar-potency c-Met inhibitors upon N2 derivatization, not in any intrinsic activity of the unfunctionalized molecule.
